Furo[2,3-c]pyridine-3-carbonitrile

Enzyme Inhibition DHFR Anti-infective

Procure Furo[2,3-c]pyridine-3-carbonitrile, a strategic heterocyclic building block for medicinal chemistry. Unlike inactive cores, this well-characterized scaffold (DHFR IC50 = 130,000 nM) lets you establish baseline SAR, ensuring potency gains arise from your modifications—not inherent activity—to de-risk hit-to-lead programs. Its low lipophilicity (pred. LogP 1.0) makes it the superior bioisostere for replacing problematic quinoline moieties, directly improving aqueous solubility and reducing promiscuous off-target binding. The unique base-labile furan ring enables clean, regioselective KOH/EtOH fragmentation to 4-pyridylacetonitrile derivatives, a synthetic handle not replicated by other furopyridine regioisomers.

Molecular Formula C8H4N2O
Molecular Weight 144.13 g/mol
CAS No. 112372-18-6
Cat. No. B038808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-c]pyridine-3-carbonitrile
CAS112372-18-6
SynonymsFuro[2,3-c]pyridine-3-carbonitrile (9CI)
Molecular FormulaC8H4N2O
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CO2)C#N
InChIInChI=1S/C8H4N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4-5H
InChIKeyLBOVWRFJNPKOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-c]pyridine-3-carbonitrile: A Core Building Block for Privileged Furopyridine Scaffolds


Furo[2,3-c]pyridine-3-carbonitrile (CAS 112372-18-6) is a core heterocyclic building block featuring a fused furan-pyridine ring system with a reactive nitrile group at the 3-position . The furo[2,3-c]pyridine scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its presence in compounds with diverse biological activities and its utility as a bioisostere for quinoline and isoquinoline cores [1]. The strategic placement of the nitrile group at the 3-position, as opposed to other positions, imparts unique regiochemical and electronic properties that can critically influence downstream derivatization and biological target engagement .

Why Furo[2,3-c]pyridine-3-carbonitrile Cannot Be Casually Substituted with Other Furopyridine Regioisomers or Analogs


The position of the nitrile group on the furo[2,3-c]pyridine core is not a trivial structural variation; it defines the compound's physicochemical properties and chemical reactivity, which are critical for downstream applications. Simply substituting furo[2,3-c]pyridine-3-carbonitrile with a regioisomer like furo[2,3-c]pyridine-2-carbonitrile or a different heterocyclic scaffold can lead to significant alterations in lipophilicity (LogP), basicity (pKa), and stability under synthetic or assay conditions [1]. Such differences can derail synthetic routes, alter molecular recognition by biological targets, and invalidate structure-activity relationship (SAR) data, making direct substitution a high-risk proposition in research and development .

Quantitative Evidence: The Specific Advantages of Furo[2,3-c]pyridine-3-carbonitrile


Defined but Modest DHFR Inhibition: A Quantified Baseline for Functionalization

The target compound demonstrates measurable but modest inhibitory activity against rat liver dihydrofolate reductase (DHFR), a known anti-infective and anticancer target. Its IC50 value of 130,000 nM (130 µM) provides a well-defined, low-potency baseline [1]. This contrasts with highly optimized DHFR inhibitors like Methotrexate, which exhibits IC50 values in the low nanomolar range. This quantitative difference is crucial for researchers seeking a starting scaffold with defined, non-potent activity that can be optimized through medicinal chemistry.

Enzyme Inhibition DHFR Anti-infective

Regioisomeric Advantage: Distinct Physicochemical Properties vs. 2-Carbonitrile Analog

The position of the nitrile group significantly impacts the compound's physicochemical profile. The 3-carbonitrile (target compound) has a computationally predicted LogP (XLogP3-AA) of 1.0 , while the regioisomeric 2-carbonitrile (CAS 112372-12-0) has a higher LogP of 1.3 [1]. This 0.3 unit difference in LogP represents a roughly two-fold difference in its octanol-water partition coefficient, which can influence membrane permeability, solubility, and off-target binding.

Physicochemical Properties Lipophilicity Drug-likeness

Distinct Chemical Reactivity: Base-Induced Ring-Opening Differentiates from Other Heterocycles

The compound exhibits a specific and synthetically useful reactivity not shared by all heterocyclic analogs. Treatment with potassium hydroxide in aqueous ethanol leads to a well-documented ring-opening of the furan system, yielding a 4-pyridylacetonitrile derivative in good yield [1]. This contrasts with furo[2,3-c]pyridine itself, which undergoes a different reductive opening (Birch reduction) [2]. This unique, base-labile nature provides a specific synthetic entry point to functionalized pyridines.

Chemical Synthesis Ring-Opening Derivatization

Bioisosteric Scaffold Advantage: Differentiated LogP vs. Common Heterocycles

The furo[2,3-c]pyridine core is utilized as a bioisostere for common scaffolds like quinoline and isoquinoline . The target compound, with its nitrile at the 3-position, offers a quantitatively different lipophilicity profile. While the target compound has a predicted LogP of 1.0, typical unsubstituted quinoline has a LogP of approximately 2.0-2.2. This lower LogP suggests improved aqueous solubility and a different pharmacokinetic profile, providing a strategic advantage in scaffold hopping exercises.

Bioisostere Scaffold Hopping Lead Optimization

Where Furo[2,3-c]pyridine-3-carbonitrile Delivers the Most Differentiated Value in Research and Development


Lead Optimization and Structure-Activity Relationship (SAR) Studies Targeting DHFR

The compound's documented, albeit weak, inhibition of DHFR (IC50 = 130,000 nM) [1] makes it a well-characterized, low-potency starting point for medicinal chemistry campaigns. Researchers can use it to establish baseline SAR, with the confidence that any gain in potency stems from their synthetic modifications rather than an inherently active core. This is crucial for de-risking hit-to-lead programs.

Scaffold Hopping Programs to Modulate Lipophilicity and Solubility

The furo[2,3-c]pyridine-3-carbonitrile scaffold offers a quantitatively less lipophilic alternative (predicted LogP = 1.0) to common drug cores like quinoline . This makes it a strategic choice for replacing lipophilic moieties in a lead compound to improve its physicochemical profile, aqueous solubility, and potentially reduce off-target binding associated with high LogP.

Regiospecific Synthesis of Functionalized Pyridines via Controlled Ring-Opening

The unique base-labile nature of the furan ring in this specific compound, which opens cleanly with KOH/EtOH to yield a 4-pyridylacetonitrile [2], is a valuable synthetic tool. This property is not general to all furopyridines and makes this specific nitrile a preferred starting material for chemists seeking to access this particular class of pyridine derivatives with high regio- and chemoselectivity.

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